Metonitazen

Übersicht

Beschreibung

- Bei zentraler Verabreichung weist this compound eine etwa 1000-fache Potenz von Morphin auf. Bei oraler Anwendung ist seine Potenz etwa 10-mal so hoch wie die von Morphin.

- Zu den Wirkungen gehören Analgesie, Euphorie und Schläfrigkeit, ähnlich wie bei anderen Opioiden wie Fentanyl und Heroin.

- Zu den Nebenwirkungen können Erbrechen und möglicherweise tödliche Atemdepression gehören.

- Trotz seiner Potenz wurde this compound nie in die Pharmakotherapie eingeführt , da es ein hohes Suchtpotenzial und gefährliche Nebenwirkungen aufweist. Im Schwarzmarkt wird es zur Herstellung von gefälschten OxyContin-Opioidtabletten verwendet .

Metonitazen: ist eine analgetische Verbindung, die mit . verwandt ist. Sie wurde erstmals 1957 beschrieben.

Herstellungsmethoden

- Detaillierte Syntheserouten und Reaktionsbedingungen für this compound sind nicht allgemein dokumentiert. Es ist chemisch mit Etonitazen verwandt, das umfassender untersucht wurde.

- Industrielle Produktionsmethoden bleiben geheim.

Wissenschaftliche Forschungsanwendungen

- Die Anwendungen von Metonitazen in der wissenschaftlichen Forschung sind aufgrund seiner illegalen Natur begrenzt.

- Im Allgemeinen wurden Opioide wie this compound auf ihre analgetischen Eigenschaften, Rezeptorinteraktionen und potenziellen therapeutischen Anwendungen untersucht.

- Weitere Forschung ist erforderlich, um seine Anwendungen in Chemie, Biologie, Medizin und Industrie zu untersuchen.

Wirkmechanismus

- This compound übt seine Wirkungen wahrscheinlich durch Aktivierung von Opioidrezeptoren aus.

- Molekulare Ziele sind μ-Opioidrezeptoren, die zu Schmerzlinderung und anderen opioidbedingten Wirkungen führen.

- Detaillierte beteiligte Pfade müssen noch aufgeklärt werden.

Vorbereitungsmethoden

- Detailed synthetic routes and reaction conditions for metonitazene are not widely documented. it is chemically related to etonitazene, which has been studied more extensively.

- Industrial production methods remain undisclosed.

Analyse Chemischer Reaktionen

- Metonitazen unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution. Spezifische Reagenzien und Bedingungen sind nicht leicht verfügbar.

- Hauptprodukte, die aus diesen Reaktionen entstehen, werden nicht explizit berichtet.

Wirkmechanismus

- Metonitazene likely exerts its effects through opioid receptor activation .

- Molecular targets include μ-opioid receptors, leading to pain relief and other opioid-related effects.

- Detailed pathways involved remain to be elucidated.

Vergleich Mit ähnlichen Verbindungen

- Metonitazen ist einzigartig aufgrund seiner extremen Potenz im Vergleich zu Morphin.

- Ähnliche Verbindungen umfassen Etonitazen (seine Stammverbindung) und Isotonitazen .

- Diese auf Benzimidazol basierenden Opioide weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Potenz und pharmakologischen Wirkungen.

Biologische Aktivität

Metonitazene is a potent synthetic opioid belonging to the nitazene class, which has garnered attention due to its significant biological activity and potential for abuse. This article explores the pharmacodynamics, receptor interactions, case studies, and toxicological findings related to metonitazene, drawing on diverse research sources.

Pharmacodynamics

Receptor Affinity and Potency

Metonitazene exhibits a high affinity for the mu-opioid receptor (MOR), which is responsible for its analgesic effects. In vitro studies have demonstrated that metonitazene's potency is approximately 113-121% that of fentanyl and 184-340% that of hydromorphone, indicating its strong agonistic properties at the MOR. The effective concentration (EC50) values for metonitazene have been reported as follows:

| Compound | EC50 (nM) | % Fentanyl Emax | % Hydromorphone Emax |

|---|---|---|---|

| Metonitazene | 8.14 | 113 (106-121) | 184 (172-197) |

| Fentanyl | Reference | 100 | 100 |

| Hydromorphone | Reference | 100 | 100 |

These findings suggest that metonitazene not only binds effectively to the MOR but also elicits a robust response, making it a compound of concern in opioid pharmacology and toxicology .

Metabolism

Metonitazene undergoes significant metabolic transformations, primarily through N-dealkylation and O-dealkylation processes. Key metabolites include:

- N-desethyl metonitazene (M.1) : A prominent metabolite found in urine.

- 4′-Hydroxy nitazene (M.3) : Produced via O-demethylation.

- 5-Amino metonitazene (M.4) : Resulting from reduction of the nitro group.

These metabolites can contribute to the compound's overall pharmacological effects and toxicity profile .

Case Studies and Toxicology

Recent case studies illustrate the serious implications of metonitazene use and overdose. A notable case involved a 42-year-old male found deceased with high levels of metonitazene in his system (33 ng/ml in femoral blood). Additional toxicology revealed the presence of other substances, indicating potential poly-drug use .

Another study reported on patients presenting with cardiac arrest due to metonitazene overdose, requiring multiple doses of naloxone for resuscitation. In this cohort, patients administered naloxone had an average of three doses before achieving stabilization . These findings highlight the compound's potency and the challenges associated with its overdose management.

Clinical Implications

The emergence of metonitazene in clinical settings has raised concerns among healthcare providers regarding its abuse potential and associated health risks. A comparative study indicated that patients with metonitazene overdoses required significantly higher naloxone doses than those with fentanyl overdoses, underscoring the need for heightened awareness and preparedness among emergency responders .

Eigenschaften

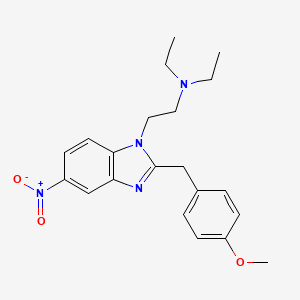

IUPAC Name |

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGZTLMRQTVPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336445 | |

| Record name | Metonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14680-51-4 | |

| Record name | Metonitazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014680514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METONITAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7FF4K4CWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.